molecular formula C14H19ClN2O2 B13681923 Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate

Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate

Cat. No.: B13681923
M. Wt: 282.76 g/mol
InChI Key: ARHGUWASVXEVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate is a chemical compound that belongs to the class of esters It is characterized by the presence of a pyridyl group attached to a piperidine ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate typically involves the reaction of 6-chloro-2-pyridinecarboxylic acid with piperidine, followed by esterification with ethanol. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate is unique due to the presence of both the piperidine and pyridyl groups, which confer specific chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

ethyl 2-[4-(6-chloropyridin-2-yl)piperidin-1-yl]acetate

InChI

InChI=1S/C14H19ClN2O2/c1-2-19-14(18)10-17-8-6-11(7-9-17)12-4-3-5-13(15)16-12/h3-5,11H,2,6-10H2,1H3

InChI Key

ARHGUWASVXEVPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCC(CC1)C2=NC(=CC=C2)Cl

Origin of Product

United States

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